molecular formula C18H26N2O B2436645 3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one CAS No. 1376285-90-3

3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one

カタログ番号 B2436645
CAS番号: 1376285-90-3
分子量: 286.419
InChIキー: GRDQZKWXZFZNHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one, also known as DM-235, is a chemical compound that belongs to the class of azetidinone derivatives. This compound has been extensively studied for its potential application in the treatment of various diseases, including Alzheimer's disease, schizophrenia, and Parkinson's disease.

作用機序

3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one exerts its pharmacological effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting the activity of acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which improves cognitive function and memory. This compound also exerts its pharmacological effects by antagonizing the dopamine D2 receptor, which reduces the levels of dopamine in the brain, thereby improving the symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to possess potent AChE inhibitory activity, which increases the levels of acetylcholine in the brain, thereby improving cognitive function and memory. This compound has also been shown to possess potent dopamine D2 receptor antagonistic activity, which reduces the levels of dopamine in the brain, thereby improving the symptoms of schizophrenia and Parkinson's disease.

実験室実験の利点と制限

One advantage of using 3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one in lab experiments is its potent AChE inhibitory activity, which makes it a useful tool for studying the role of acetylcholine in the brain. Another advantage of using this compound in lab experiments is its potent dopamine D2 receptor antagonistic activity, which makes it a useful tool for studying the role of dopamine in the brain. One limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.

将来の方向性

There are several future directions for the study of 3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one. One future direction is to investigate its potential application in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another future direction is to study its pharmacokinetics and pharmacodynamics in more detail, in order to optimize its therapeutic potential. Finally, future studies could investigate the potential of this compound as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

合成法

The synthesis of 3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one involves the reaction of 4-methylpiperidine-1-carboxylic acid with 1,1-dimethyl-2-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a suitable reagent such as oxalyl chloride to obtain this compound in high yields.

科学的研究の応用

3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one has been extensively studied for its potential application in the treatment of various diseases. It has been shown to possess potent acetylcholinesterase (AChE) inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. This compound has also been shown to possess potent dopamine D2 receptor antagonistic activity, which makes it a potential candidate for the treatment of schizophrenia and Parkinson's disease.

特性

IUPAC Name

3,3-dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-14-9-11-19(12-10-14)13-20-16(18(2,3)17(20)21)15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDQZKWXZFZNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C(C(C2=O)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。